Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate
Description
Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with two fluorine atoms at the 3- and 5-positions, a hydroxymethyl (-CH$2$OH) group at the 4-position, and a methyl ester (-COOCH$3$) at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its polar functional groups, which enhance solubility and reactivity.
Properties
IUPAC Name |
methyl 3,5-difluoro-4-(hydroxymethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3,12H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNFJLIHDVRZKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate typically involves the esterification of 3,5-difluoro-4-(hydroxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 3,5-difluoro-4-carboxybenzoic acid.
Reduction: 3,5-difluoro-4-(hydroxymethyl)benzyl alcohol.
Substitution: 3,5-difluoro-4-(substituted)benzoate derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate has been explored for its potential therapeutic properties. It serves as a building block in the synthesis of various pharmaceuticals, particularly in developing compounds that target specific biological pathways.
Case Study: Anticancer Agents
A study highlighted the synthesis of derivatives of this compound that exhibited cytotoxic activity against cancer cell lines. The fluorine substituents enhance lipophilicity and biological activity, making these derivatives promising candidates for further development as anticancer agents .
Environmental Science Applications
This compound is also being investigated for its utility in environmental monitoring and remediation. Its unique structure allows it to function as a tracer in studies of pollutant transport and biodegradation.
Table 1: Tracer Properties of this compound
| Property | Value |
|---|---|
| Oil/Water Partitioning Coefficient | Moderate to High |
| Biodegradability | Moderate |
| Detection Limit | Low concentrations detectable |
Case Study: Tracer Studies
In petroleum reservoir studies, this compound was utilized as a reactive partitioning tracer. Its ability to partition between oil and water phases helps in evaluating enhanced oil recovery processes . The compound's reactivity under reservoir conditions allows it to form secondary products that can be monitored to assess the effectiveness of recovery techniques.
Material Science Applications
In material science, this compound is being researched as a potential component in polymer synthesis. Its hydroxymethyl group can participate in cross-linking reactions, enhancing the properties of polymers.
Table 2: Polymerization Characteristics
| Characteristic | Value |
|---|---|
| Reactivity with Isocyanates | High |
| Thermal Stability | Moderate |
| Mechanical Strength | Enhanced |
Case Study: Polyurethane Synthesis
Research demonstrated that incorporating this compound into polyurethane formulations improved thermal stability and mechanical properties. This enhancement is attributed to the compound's ability to form strong hydrogen bonds within the polymer matrix .
Mechanism of Action
The mechanism of action of Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biochemical studies, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are key analogs of Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate, differing primarily in substituents:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Key Functional Differences |
|---|---|---|---|---|---|
| This compound | Not Provided | C$9$H$8$F$2$O$3$ | 202.15 (est.) | 3,5-difluoro, 4-hydroxymethyl | Contains primary alcohol (-CH$_2$OH) |
| Methyl 3,5-difluoro-4-methoxybenzoate | 329-45-3 | C$9$H$8$F$2$O$3$ | 202.15 | 3,5-difluoro, 4-methoxy | Methoxy (-OCH$_3$) replaces hydroxymethyl |
| tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate | 1239964-17-0 | C${12}$H${14}$F$2$O$3$ | 244.24 | 3,5-difluoro, 4-hydroxymethyl | tert-Butyl ester (-COO$^t$Bu) replaces methyl ester |
| Methyl 3,5-difluoro-4-hydroxybenzoate | 170572-47-1 | C$8$H$6$F$2$O$3$ | 200.13 | 3,5-difluoro, 4-hydroxy | Hydroxyl (-OH) replaces hydroxymethyl |
Key Observations :
- Steric Effects : The tert-butyl ester derivative has a bulkier substituent, which may reduce reactivity in nucleophilic acyl substitution reactions compared to the methyl ester .
- Electron-Withdrawing Effects : Fluorine atoms at the 3- and 5-positions stabilize the aromatic ring through electron-withdrawing effects, a feature shared across all analogs .
Physical and Chemical Properties
Boiling Point and Stability
Spectral Data
Data Tables
Table 1: Structural and Physical Properties of Key Analogs
| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Application/Use |
|---|---|---|---|---|
| This compound | C$9$H$8$F$2$O$3$ | 202.15 (est.) | 3,5-difluoro, 4-hydroxymethyl | Pharmaceutical intermediates |
| Methyl 3,5-difluoro-4-methoxybenzoate | C$9$H$8$F$2$O$3$ | 202.15 | 3,5-difluoro, 4-methoxy | Organic synthesis |
| tert-Butyl 3,5-difluoro-4-(hydroxymethyl)benzoate | C${12}$H${14}$F$2$O$3$ | 244.24 | 3,5-difluoro, 4-hydroxymethyl | Research chemicals |
| 3,5-Difluoro-4-methyl-benzoyl chloride | C$8$H$5$ClF$_2$O | 190.57 | 3,5-difluoro, 4-methyl | Precursor for acylations |
Biological Activity
Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate is an aromatic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings regarding this compound, highlighting its significance in pharmaceutical and biochemical applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : C10H10F2O3
- Molecular Weight : Approximately 202.16 g/mol
- Functional Groups : Contains two fluorine atoms at the 3 and 5 positions and a hydroxymethyl group at the 4 position of the benzene ring.
These structural characteristics contribute to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Fluorination of benzoic acid derivatives .
- Hydroxymethylation reactions involving appropriate precursors.
- Esterification processes to obtain the final methyl ester form.
These synthetic routes allow for high purity and yield, making it suitable for further biological evaluations .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, potentially due to its ability to disrupt cell membrane integrity or interfere with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It appears to inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation in cellular models . The mechanism may involve the modulation of signaling pathways related to inflammation.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The hydroxymethyl group can participate in hydrogen bonding with active sites of enzymes, while the difluoro groups may enhance binding affinity due to their electronic effects.
- Receptor Modulation : The compound may influence receptor activity, which could lead to altered physiological responses .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antiproliferative Activity : A study demonstrated that derivatives of hydroxymethyl benzoates showed antiproliferative effects on mammalian cells, suggesting potential applications in cancer therapy .
- Binding Affinity Studies : Research focused on evaluating how well this compound interacts with specific biological targets such as enzymes or receptors. These studies are crucial for understanding its safety profile and efficacy as a pharmaceutical agent .
- Toxicological Assessments : Initial assessments indicate a favorable safety profile; however, further toxicological studies are necessary to confirm its suitability for therapeutic use .
Comparative Analysis
A comparative analysis of this compound with similar compounds highlights its unique properties.
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | Enzyme inhibition and receptor modulation |
| Benzopsoralens (related compounds) | High | Moderate | Topoisomerase inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3,5-difluoro-4-(hydroxymethyl)benzoate, and how do fluorination and esterification steps influence yield?
- Methodology : Start with 3,5-difluoro-4-(hydroxymethyl)benzoic acid (analogous to derivatives in and ) and employ esterification via methanol under acidic catalysis (e.g., H₂SO₄). Fluorination can be achieved using DAST (diethylaminosulfur trifluoride) or Selectfluor reagents. Monitor reaction progress via TLC or HPLC. Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio of acid to methanol) and temperature (60–80°C). Side products like over-fluorinated isomers or ester hydrolysis byproducts can arise, necessitating purification via silica gel chromatography .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Use ¹⁹F NMR to confirm fluorine positions (δ ~ -110 to -130 ppm for aromatic F) and ¹H NMR to identify the hydroxymethyl group (δ ~ 4.6 ppm, broad singlet). Compare with data for analogous compounds like 3,5-difluorobenzoic acid derivatives .
- X-ray crystallography : Employ SHELX software ( ) for single-crystal analysis. Crystallize the compound in a polar solvent (e.g., ethanol/water) and refine the structure using SHELXL. Challenges include poor crystal formation due to the hydroxymethyl group’s flexibility, which may require additives like crown ethers .
Advanced Research Questions
Q. What are the mechanistic implications of the hydroxymethyl group’s reactivity in this compound under basic or acidic conditions?
- Methodology : Investigate stability via pH-dependent degradation studies. Under basic conditions (pH > 10), the hydroxymethyl group may undergo nucleophilic substitution (e.g., with F⁻ or OH⁻), leading to defluorination or ester hydrolysis. Use LC-MS to track degradation products. Under acidic conditions (pH < 3), ester hydrolysis dominates, forming 3,5-difluoro-4-(hydroxymethyl)benzoic acid. Kinetic studies (Arrhenius plots) can quantify activation energies for these pathways .
Q. How do discrepancies in spectroscopic data for this compound isomers arise, and how can they be resolved?
- Data Contradiction Analysis :
- Isomeric purity : Fluorine’s electron-withdrawing effects may lead to unexpected coupling patterns in NMR. For example, J-coupling between F and adjacent H atoms (³J₆₋F ~ 8–12 Hz) can overlap with other signals. Use 2D NMR (COSY, HSQC) to resolve ambiguities.
- Crystallographic vs. computational data : Compare experimental X-ray bond lengths/angles with DFT-optimized structures (e.g., Gaussian 09). Discrepancies > 0.05 Å may indicate crystal packing effects or solvent interactions .
Q. What strategies improve the compound’s stability in biological assays, particularly regarding the hydroxymethyl group’s susceptibility to oxidation?
- Methodology :
- Protection/deprotection : Temporarily protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether during storage or reaction. Deprotect using TBAF (tetrabutylammonium fluoride) before assays.
- Stabilizers : Add antioxidants (e.g., BHT) to solutions or lyophilize the compound with cyclodextrins to shield reactive sites. Validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) and HPLC purity checks .
Experimental Design Considerations
Q. How can the compound’s solubility be enhanced for in vitro studies without altering its bioactivity?
- Methodology :
- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) or β-cyclodextrin inclusion complexes.
- Derivatization : Synthesize a water-soluble prodrug (e.g., phosphate ester of the hydroxymethyl group) and assess hydrolysis kinetics in PBS buffer. Validate bioactivity via enzyme inhibition assays (e.g., against esterases) .
Q. What analytical techniques are critical for assessing purity and isomeric contamination in large-scale synthesis?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to separate isomers. Monitor at 254 nm (aromatic absorption).
- Mass spectrometry : High-resolution ESI-MS can distinguish between [M+H]⁺ ions of the target compound (calc. m/z 232.04) and contaminants like defluorinated byproducts (m/z 214.03) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
